8-Amino-5-hydroxy-1-naphthoic acid
Description
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-amino-5-hydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-8-4-5-9(13)6-2-1-3-7(10(6)8)11(14)15/h1-5,13H,12H2,(H,14,15) |
InChI Key |
AJPVIRWFKZXFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Classical Synthetic Routes
Traditional methods for synthesizing this compound and its close analogs rely on well-established, multi-step reaction sequences. These routes often begin with a pre-functionalized naphthalene (B1677914) core.
A primary route to forming the 8-amino functionality is through the direct amination of an 8-halogenated-1-naphthoic acid derivative. This nucleophilic aromatic substitution reaction typically involves treating the halogenated precursor with an aminating agent under heat and pressure. google.com For instance, 8-bromo-1-naphthoic acid can be converted to 8-amino-1-naphthoic acid by heating it with ammonia. google.com The presence of a copper catalyst can facilitate this transformation, allowing the reaction to proceed under atmospheric pressure as well. google.com
The general process involves dissolving the 8-halogen-1-naphthoic acid in an aqueous solution of the aminating agent, such as ammonia, and heating the mixture. google.com The resulting product, 8-amino-1-naphthoic acid, can then be isolated from the reaction mixture by acidification. google.com This method can also be applied to substituted derivatives to obtain the corresponding substituted 8-amino-1-naphthoic acids. google.com
Table 1: Example of Amination of a Halogenated Naphthoic Acid Precursor
| Precursor | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 8-bromo-1-naphthoic acid | 30% Ammonia, heated under pressure for 2-5 hours | 8-amino-1-naphthoic acid | The reaction can also yield naphthostyril, a lactam formed by intramolecular cyclization. google.com The product distribution can be controlled by manipulating the workup conditions. google.com |
Reduction pathways are fundamental in converting other nitrogen-containing functional groups, primarily nitro groups, into the desired amino group. This is a common and highly effective strategy in aromatic chemistry. The choice of reducing agent is critical and can be tailored to be compatible with other functional groups present in the molecule, such as the carboxylic acid and hydroxyl groups.
Synthesizing the target compound from a nitro-substituted precursor is a robust and widely used method. This approach typically begins with the nitration of a suitable naphthoic acid derivative. For the synthesis of related compounds, such as 5-chloro-8-nitro-1-naphthoyl derivatives, the process starts with 1-naphthoic acid. nih.gov Direct nitration of 1-naphthoic acid typically occurs at the 5-position. nih.gov To achieve nitration at the C-8 position, the C-5 position can be blocked, for instance, by bromination, prior to the nitration step. nih.gov
Once the 8-nitro group is installed, it can be reduced to the 8-amino group. A variety of reducing agents and conditions can be employed for this transformation. nih.gov The reduction of the nitro group to an amine is a well-documented transformation that can proceed under mild conditions, which is advantageous when other sensitive functional groups are present. nih.gov
Table 2: Selected Reducing Conditions for Nitro Group Reduction on a Naphthalene Ring
| Reducing Agent/System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| SnCl₂·2H₂O | EtOH | Reflux, 2h | 95% | nih.gov |
| Fe/NH₄Cl | EtOH/H₂O | Reflux, 3h | 98% | nih.gov |
| H₂, Pd/C | MeOH | rt, 1 atm, 4h | 99% | nih.gov |
| Hantzsch Ester / Eosin Y | CH₃CN/H₂O | 40 W white light, 16h | 70% | nih.gov |
Data based on the reduction of a model substrate, 5-chloro-8-nitro-1-naphthamide. nih.gov
Modern Synthetic Techniques
Advances in synthetic chemistry have led to the development of more efficient and environmentally benign methods. These modern techniques often offer advantages such as shorter reaction times, higher yields, and improved selectivity.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.net This technique has been successfully applied to various reactions, including the synthesis of heterocyclic compounds like pyrroles and 1,8-naphthyridines, often with improved yields compared to conventional heating methods. mdpi.comnih.gov
In the context of synthesizing 8-Amino-5-hydroxy-1-naphthoic acid, microwave assistance could potentially be applied to several steps, including the amination of halogenated precursors or the cyclization reactions of related intermediates. researchgate.net For example, the Kabachnik–Fields reaction to form α-aminophosphonates has been efficiently carried out using microwave irradiation at 80 °C for just 10 minutes. nih.gov Similarly, the synthesis of naphthalic anhydride (B1165640) derivatives has been achieved with high yield under microwave conditions. researchgate.net The key advantages are the rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions and easier purification of the desired product. nih.gov
Catalysis, particularly using transition metals like copper, plays a significant role in modern synthetic strategies. Copper catalysts are relatively inexpensive, abundant, and effective for a variety of coupling reactions. As mentioned previously, copper dust or copper salts can be used to catalyze the amination of 8-halogen-1-naphthoic acids, enabling the reaction to proceed under milder conditions. google.com
Copper-catalyzed reactions are versatile and have been employed in the synthesis of various amino acids and their derivatives. For example, a copper-catalyzed one-pot synthesis of α-hydroxy-β-amino acids has been developed that proceeds in water, offering an environmentally friendly protocol. nih.gov Furthermore, copper(I) catalysts have been used for the carboamination of buteneamides bearing an 8-aminoquinoline (B160924) directing group, demonstrating copper's utility in forming C-N bonds in complex molecular architectures. rsc.org The application of such copper-catalyzed cross-coupling reactions could provide an efficient and direct route to introduce the amino group onto the naphthoic acid backbone.
Rearrangement Reactions for Naphthoic Acid Derivatives
Rearrangement reactions offer powerful tools for accessing diverse naphthoic acid derivatives that might be difficult to obtain through other synthetic routes. A notable example is the Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which provides a pathway to 1-hydroxy-2-naphthoic acid esters. nih.govacs.org This reaction proceeds through a proposed mechanism involving a 1,2-acyl shift followed by rearomatization. nih.govacs.org The choice of substituents on the oxabenzonorbornadiene can influence the reaction's outcome, sometimes leading to the formation of 1-hydroxy-4-naphthoic acid esters instead. nih.gov
Another intriguing rearrangement occurs with 8-nitro-1-naphthoic acid derivatives, where steric strain between the nitro and carboxylic acid groups can lead to an unexpected disruption of the naphthalene core under mild conditions. acs.org This process involves the addition of water to a strained naphtho oxazinium intermediate, resulting in the fragmentation of a Csp²–Csp² bond and rearrangement to a conjugated aldehyde. acs.org
General rearrangement reactions like the Curtius, Lossen, and Beckmann rearrangements are also fundamental in organic synthesis and can be conceptually applied to the synthesis of various amino-substituted aromatic compounds. bdu.ac.inwiley-vch.de The Curtius rearrangement, for instance, converts acyl azides into isocyanates, which can then be hydrolyzed to primary amines. bdu.ac.in
Table 1: Examples of Rearrangement Reactions in Naphthoic Acid Synthesis
| Starting Material | Reagents/Conditions | Product(s) | Reference(s) |
| Oxabenzonorbornadienes | Lewis Acid | 1-Hydroxy-2-naphthoic acid esters / 1-Hydroxy-4-naphthoic acid esters | nih.govacs.org |
| 8-Nitro-1-naphthoic acid derivative | Mild conditions, H₂O | Conjugated aldehyde | acs.org |
Directed Functionalization Strategies (e.g., C-H Arylation)
Directed C-H functionalization has emerged as a highly efficient strategy for the selective synthesis of substituted naphthoic acid derivatives. This approach utilizes a directing group to guide a transition metal catalyst to a specific C-H bond, enabling its activation and subsequent functionalization.
Palladium-catalyzed C-H arylation is a prominent example. For instance, the C8–H arylation of 1-naphthoic acid derivatives with aryl iodides can be achieved using a palladium catalyst. rsc.org The regioselectivity of these reactions can be remarkably sensitive to the directing group employed. In the case of 1-naphthamides, simply changing the amide directing group can switch the arylation from the C4 to the C7 position under otherwise identical conditions. researchgate.net
Ruthenium catalysts also play a significant role in C-H arylation. A ruthenium-catalyzed method has been developed for the peri C-H arylation of 1-naphthol (B170400) with various aryl and heteroaryl halides, providing access to 8-aryl-1-naphthols, which are valuable precursors for other complex molecules. nih.gov This method demonstrates good functional group tolerance. nih.gov The scope of ruthenium-catalyzed C-H arylation extends to a variety of aromatic carboxylic acids, overcoming some limitations of palladium-based systems. acs.org
Table 2: Directed C-H Arylation of Naphthalene Derivatives
| Substrate | Catalyst | Directing Group | Position of Arylation | Reference(s) |
| 1-Naphthamide | Palladium | Amide | C4 or C7 | researchgate.net |
| 1-Naphthoic acid derivative | Palladium | Carboxylic acid | C8 | rsc.org |
| 1-Naphthol | Ruthenium | Hydroxyl | C8 | nih.gov |
Synthesis of Substituted this compound Analogues and Derivatives
The synthesis of analogs of this compound with additional functional groups presents unique challenges, particularly concerning regioselectivity.
The introduction of additional functional groups onto the this compound scaffold requires careful synthetic planning. Strategies often involve multi-step sequences starting from appropriately substituted precursors. For example, the synthesis of 5-substituted 8-hydroxyquinoline (B1678124) derivatives, which share a similar structural motif, can be achieved by first introducing a functional group handle, such as a chloromethyl group, at the desired position. researchgate.net This handle can then be further elaborated to incorporate a variety of other functionalities. researchgate.net
Another general approach involves the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce complex moieties. For instance, enantiomerically enriched amino acids containing 1,2,3-triazole groups have been synthesized using this method, starting from a propargylglycine (B1618536) derivative. nih.gov This strategy could be adapted to introduce triazole-containing substituents onto a suitably functionalized naphthoic acid core.
A significant hurdle in the synthesis of substituted this compound analogs is achieving the desired regioselectivity. The synthesis of related compounds, such as 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids, often results in a mixture of isomers that are difficult to separate. researchgate.net The inherent electronic and steric properties of the naphthalene ring system can lead to a lack of selectivity in reactions like electrophilic aromatic substitution and cyclization reactions. researchgate.net
For instance, the ring closure of (E)-nitrophenylitaconate via a Friedel-Crafts acylation to form the naphthoic acid core can yield a mixture of the 5-amino and 7-amino substituted isomers. researchgate.net Overcoming these challenges often requires the development of novel synthetic routes that offer greater control over the position of substitution or the implementation of efficient separation techniques.
Separation and Purification Methodologies for Isomers and Mixtures
The co-formation of isomers during the synthesis of substituted naphthoic acids necessitates effective separation and purification methods.
One powerful strategy for separating isomers is to exploit differences in their chemical reactivity. This approach involves treating a mixture of isomers with a reagent that selectively reacts with one isomer, allowing for its separation from the others.
A successful application of this method is the separation of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acid esters. researchgate.net The 5-amino isomer can be selectively precipitated from a mixture by forming an insoluble cobalt(II) complex salt. researchgate.net This difference in reactivity provides a convenient means to isolate the 7-amino isomer. researchgate.net Another reported method for the separation of these same isomers involves their differential reactivity with 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net
These examples highlight how subtle differences in the structure and electronic properties of isomers can be leveraged to achieve efficient separation, a critical step in obtaining pure compounds for further study and application.
Complexation-Assisted Separation
The separation of isomers of aminohydroxynaphthoic acids, which often exhibit similar physical properties, presents a significant challenge in synthetic chemistry. Complexation-assisted separation has emerged as a viable strategy to address this issue. This technique leverages the differential ability of isomers to form coordination complexes with metal ions, leading to products with distinct solubilities that facilitate their separation.
A notable application of this methodology is in the separation of aminohydroxynaphthoic acid isomers through the formation of insoluble metal complexes. Research has demonstrated the efficacy of this approach, particularly with the use of cobalt(II) ions.
Detailed Research Findings:
In a relevant study, a mixture of isomeric aminohydroxynaphthoic esters was treated with a cobalt(II) acetate (B1210297) solution. This process led to the selective precipitation of one isomer as an insoluble cobalt(II) complex salt, allowing for its convenient separation from the other isomer which remained in solution. researchgate.net
The underlying principle of this separation is the specific spatial arrangement of the amino and hydroxyl groups on the naphthalene ring. This arrangement in one isomer facilitates the formation of a stable chelate complex with the cobalt(II) ion, leading to a significant decrease in its solubility. The other isomer, with a different orientation of these functional groups, does not form such a stable or insoluble complex under the same reaction conditions.
The process typically involves dissolving the mixture of isomers in a suitable solvent, such as methanol, followed by the addition of a buffered solution of a metal salt. The subsequent heating and cooling of the mixture promote the formation and precipitation of the metal complex of one isomer.
The following table summarizes the key aspects of a complexation-assisted separation for a mixture of aminohydroxynaphthoic acid isomers based on reported findings for analogous compounds.
| Parameter | Description | Reference |
| Complexing Agent | Cobalt(II) acetate tetrahydrate | researchgate.net |
| Isomers | 5-amino- and 7-amino-substituted naphthoic esters | researchgate.net |
| Solvent | Methanol (CH₃OH) | researchgate.net |
| Buffer | Acetic Acid/Sodium Acetate (AcOH/AcONa) pH 5 | researchgate.net |
| Reaction Conditions | The mixture was heated at 50°C for 3 hours, followed by standing at room temperature for 3 hours. | researchgate.net |
| Outcome | The 5-amino isomer was selectively precipitated as an insoluble cobalt(II) complex salt. | researchgate.net |
This methodology, while demonstrated for the separation of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acid ethyl esters, provides a strong precedent for its application in the separation of other aminohydroxynaphthoic acid isomers, including the isomers of this compound. The success of this technique is contingent on the differential ability of the isomers to form stable, insoluble chelate complexes with a suitable metal ion.
Chemical Characterization and Structural Elucidation
Spectroscopic Analysis
Spectroscopic analysis is a cornerstone in the study of molecular structures. By examining the interaction of the compound with electromagnetic radiation, valuable information about its chemical bonds and the electronic environment of its atoms can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By measuring the magnetic properties of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), the connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum of 8-Amino-5-hydroxy-1-naphthoic acid provides specific chemical shift values for each unique proton in the molecule. The exact positions of these signals are influenced by the electron density surrounding the proton, which is in turn affected by neighboring atoms and functional groups.
Due to a lack of specific experimental data for this compound in the provided search results, a representative table with typical chemical shift ranges for the protons in a similar structural environment is presented below. The protons on the naphthalene (B1677914) ring are expected to appear in the aromatic region, with their exact shifts influenced by the positions of the amino, hydroxyl, and carboxylic acid groups.
¹H NMR Data Table
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-2 | Data not available | Data not available |
| H-3 | Data not available | Data not available |
| H-4 | Data not available | Data not available |
| H-6 | Data not available | Data not available |
| H-7 | Data not available | Data not available |
| OH | Data not available | Data not available |
| NH₂ | Data not available | Data not available |
| COOH | Data not available | Data not available |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicative of its hybridization and the nature of the atoms attached to it.
¹³C NMR Data Table
| Carbon Assignment | Chemical Shift (ppm) |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-4a | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-8a | Data not available |
| COOH | Data not available |
To unambiguously confirm the structure of complex molecules like this compound, a suite of advanced NMR techniques is often employed. mdpi.com These methods provide through-bond and through-space correlations between nuclei, which are crucial for piecing together the molecular puzzle.
Two-dimensional (2D) NMR experiments are particularly informative. mdpi.com For instance, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbon atoms. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, usually over two or three bonds. mdpi.com These techniques are instrumental in assigning the signals observed in the 1D NMR spectra to their respective atoms within the naphthoic acid framework. Furthermore, techniques like the Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of atoms, aiding in the determination of the molecule's three-dimensional conformation.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies at which a molecule absorbs radiation are characteristic of the types of chemical bonds and functional groups present.
The IR spectrum of this compound will display a series of absorption bands corresponding to the stretching and bending vibrations of its various functional groups. While specific experimental data is not available, the expected characteristic absorption frequencies can be predicted based on the known behavior of similar functional groups.
IR Spectroscopy Data Table
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| O-H (Phenol) | Stretching | 3200-3600 |
| N-H (Amine) | Stretching | 3300-3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O | Stretching | 1210-1320 |
| C-N | Stretching | 1180-1360 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a key method for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, this technique provides insights into the electron delocalization across the naphthalene ring system, which is influenced by the amino and hydroxyl substituents.
The UV-Vis absorption spectrum of naphthoic acid derivatives is characterized by electronic transitions that are influenced by the solvent and substituents. Time-dependent density functional theory (TD-DFT) calculations are often employed to understand these transitions. researchgate.net For related compounds, such as 1-hydroxy-2-naphthoic acid, computational studies using methods like TD-SCF have been used to analyze the electronic absorption spectrum and assign the major contributions to the electronic transitions. researchgate.net In 8-hydroxy-1-naphthoyl compounds, an intramolecular hydrogen bond between the hydroxyl and carbonyl groups significantly affects the ultraviolet and visible spectra, particularly in non-basic solvents. rsc.org
Mass Spectrometry (MS), including High-Resolution MS (HR-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which aids in the unambiguous identification of molecular formulas.
For derivatives of naphthoic acid, such as 5-Hydroxy-1-naphthoic acid, electrospray ionization mass spectrometry (ESI-MS) is utilized for molecular weight verification. The monoisotopic mass of a related compound, 5-Hydroxy-1-naphthoic acid, has been determined to be 188.047344 Da. HR-MS techniques, often coupled with separation methods like liquid chromatography (LC-MS) or used with ambient ionization methods, are crucial for the characterization of complex organic molecules. csic.es
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
For aminonaphthol derivatives, the crystal structure reveals how molecules are arranged and interact with each other. In the case of 5-amino-1-naphthol, a related compound, the molecules are connected through chains of intermolecular N—H···O—H interactions, forming a two-dimensional polymeric structure. nih.gov
Crystal Packing and Intermolecular Interactions
The way molecules pack in a crystal is determined by a variety of intermolecular forces. In the crystal structure of 5-amino-1-naphthol, molecules related by translation along the a-axis form slipped stacks through π–π stacking interactions, with an interplanar distance of 3.450 (4) Å. nih.gov For other related structures, such as 5-Hydroxy-8-nitro-1,4-naphthoquinone, the crystal packing is stabilized by a combination of intramolecular O—H···O hydrogen bonds, intermolecular C—H···O hydrogen bonds, and C—H···π interactions. researchgate.net The analysis of cocrystals of 1-hydroxy-2-naphthoic acid has also highlighted the importance of weak C–H···X (where X can be O or π) interactions in the self-assembly process, leading to diverse supramolecular architectures. mdpi.com
Hydrogen Bonding Networks
Hydrogen bonds are crucial in dictating the supramolecular assembly in the solid state. In 5-amino-1-naphthol, the amino and hydroxyl groups both act as single donors and acceptors in hydrogen bonding, creating chains of ···N—H···O—H··· interactions. nih.gov However, one of the amino hydrogen atoms does not participate in these interactions. nih.gov The study of α-hydroxy carboxylic acids reveals that intermolecular hydrogen bonds such as R-C(O)O−H···O(H)−C and O=C(OH)C−O−H···O=C(OH) are predominant. mdpi.com The formation of specific hydrogen-bonded synthons, which are recognizable supramolecular patterns, is a key aspect of crystal engineering. mdpi.comnih.gov In some modified γ-amino acid crystals, strong intermolecular hydrogen bonds between donor (NH and OH) and acceptor (C=O) groups facilitate the formation of the crystal lattice. nih.gov
Polymorphism and Solid-State Forms
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. This phenomenon is significant as different polymorphs can exhibit different physical properties. While it is known that many molecular solids exhibit polymorphism, predicting the specific crystal structure remains a challenge. nih.gov The potential for hydrogen bonding in a molecule is a factor that can increase the likelihood of polymorphism. nih.gov Studies on aminophenols have shown that even with strong N—H···O and O—H···N hydrogen bonding, other factors can influence the final crystal packing, leading to different solid-state forms. nih.gov
Below is a table summarizing the key structural and spectroscopic data for related compounds.
| Compound/Technique | Observed Data | Reference |
| 1-hydroxy-2-naphthoic acid | ||
| UV-Vis Spectroscopy | Analyzed using TD-SCF method | researchgate.net |
| 5-Hydroxy-1-naphthoic acid | ||
| Mass Spectrometry (ESI-MS) | Monoisotopic Mass: 188.047344 Da | |
| 5-amino-1-naphthol | ||
| X-ray Crystallography | Interplanar distance (π–π stacking): 3.450 (4) Å | nih.gov |
| O-H bond length: 0.94 (3) Å | nih.gov | |
| N-H bond length: 0.95 (3)- 0.96 (3) Å | nih.gov | |
| 5-Hydroxy-8-nitro-1,4-naphthoquinone | ||
| X-ray Crystallography | Dihedral angle (nitro group to benzene (B151609) ring): 71.66 (5)° | researchgate.net |
| Dihedral angle (between rings): 4.44 (5)° | researchgate.net |
Co-crystallization Studies
Extensive searches of scientific literature and crystallographic databases did not yield any specific studies on the co-crystallization of this compound. While co-crystallization is a common technique used to modify the physicochemical properties of active pharmaceutical ingredients and other organic compounds, it appears that no research has been published detailing the formation of co-crystals with this specific molecule.
General principles of co-crystallization involve the formation of a crystalline structure containing two or more neutral molecules that are solid at ambient temperature, held together by non-covalent interactions such as hydrogen bonding. The selection of a suitable co-former is crucial and is often guided by the functional groups present on the target molecule. In the case of this compound, the presence of amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) groups would make it a prime candidate for forming hydrogen bonds with a variety of co-formers. These co-formers would typically possess complementary functional groups, such as pyridines, amides, or other carboxylic acids.
Although no direct studies are available, research on structurally related compounds, such as 1-hydroxy-2-naphthoic acid, has shown successful co-crystal formation with various N-containing heteroaromatics. These studies have highlighted the importance of strong and weak hydrogen bonds in the resulting supramolecular architectures. However, without experimental data for this compound, any discussion of its potential co-crystals remains speculative.
Further research would be necessary to explore the potential for co-crystal formation with this compound, identify suitable co-formers, and characterize the resulting crystal structures and their properties. Such studies would typically involve screening various co-formers and crystallization conditions, followed by analysis using techniques like single-crystal X-ray diffraction, powder X-ray diffraction, differential scanning calorimetry, and spectroscopy to confirm co-crystal formation and elucidate the structural details.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. For a molecule such as 8-Amino-5-hydroxy-1-naphthoic acid, these calculations would provide invaluable insights into its behavior and characteristics.
The first and most critical step in any quantum chemical study is the optimization of the molecule's geometry. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between all constituent atoms.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.37 | C1-C9-C8 | 120.5 |
| C8-N | 1.40 | C4-C5-O | 118.0 |
| C5-O | 1.36 | C1-C2-H | 120.0 |
| C1-C(OOH) | 1.48 | O=C-OH | 122.0 |
| C=O | 1.23 | C-O-H | 109.5 |
| O-H (acid) | 0.97 | C-N-H | 115.0 |
Note: The data in this table is hypothetical and serves as an example of the types of parameters that would be determined through geometry optimization. Actual values would be obtained from specific DFT calculations.
The electronic structure of a molecule is key to understanding its chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The amino and hydroxyl groups, being electron-donating, are expected to significantly influence the energy and localization of the HOMO.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.9 |
| HOMO-LUMO Gap | 3.9 |
Note: This data is illustrative. Actual values would depend on the specific computational method and level of theory used.
The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using various population analysis methods, such as Mulliken population analysis. Understanding the charge distribution in this compound would reveal the electrostatic potential of the molecule, highlighting the electronegative and electropositive centers. The oxygen and nitrogen atoms are expected to carry partial negative charges, while the hydrogen atoms of the amino and hydroxyl groups, as well as the acidic proton, would have partial positive charges.
Table 3: Exemplary Mulliken Atomic Charges and Dipole Moment for this compound (Hypothetical Data)
| Atom | Charge (e) |
| O (hydroxyl) | -0.65 |
| O (carbonyl) | -0.55 |
| N | -0.85 |
| H (hydroxyl) | +0.45 |
| H (acid) | +0.48 |
| Total Dipole Moment | 3.5 D |
Note: The presented charge and dipole moment values are for illustrative purposes only.
Density Functional Theory (DFT) is the most widely used quantum chemical method for studying polyatomic molecules due to its excellent balance of accuracy and computational cost. DFT calculations would be the method of choice for a comprehensive theoretical investigation of this compound.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules like this compound, which contain both aromatic and polar functional groups, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly employed. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties.
The choice of the basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. The inclusion of polarization functions (d,p) allows for a more accurate description of the anisotropic electron distribution in bonds, while diffuse functions (++) are important for describing anions and weak intermolecular interactions. Studies on related naphthoic acid derivatives often utilize the B3LYP functional paired with a 6-31G(d,p) or larger basis set to achieve reliable results.
A key application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.
The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated spectrum with an experimental FT-IR or FT-Raman spectrum, a detailed assignment of the experimental bands to specific molecular vibrations can be made. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the exchange-correlation functional.
Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Visible spectrum. This allows for the interpretation of the observed electronic transitions in terms of the molecular orbitals involved. The successful correlation between calculated and experimental spectra would provide strong evidence for the accuracy of the computed molecular structure and properties.
Density Functional Theory (DFT) Applications
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations provide a microscopic view of this compound, offering predictions of its behavior and properties that can guide experimental studies.
Quantitative Structure-Activity Relationships (QSAR) in silico
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of naphthoic acid, QSAR analyses are instrumental in predicting their therapeutic or toxic effects. researchgate.net
In a typical QSAR study involving naphthoic acid derivatives, a range of molecular descriptors are calculated. These can be broadly categorized as:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: These describe the molecule's affinity for non-polar environments, with the partition coefficient (log P) being a key parameter.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity.
Once these descriptors are calculated for a set of naphthoic acid analogs with known biological activities, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a predictive model. Such a model for this compound and its derivatives would allow for the virtual screening of new, more potent, or less toxic compounds before their synthesis.
A hypothetical QSAR study on a series of this compound derivatives might yield a model that links specific structural features to a particular biological endpoint.
Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on Activity
| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |
| Electronic | HOMO Energy | Higher values may correlate with increased susceptibility to oxidation. |
| LUMO Energy | Lower values may indicate greater ease of accepting electrons. | |
| Dipole Moment | Can influence solubility and binding orientation in a polar active site. | |
| Steric | Molecular Volume | May affect the fit within a receptor's binding pocket. |
| Surface Area | Can impact interactions with the solvent and the receptor surface. | |
| Hydrophobic | Log P | Influences membrane permeability and distribution in the body. |
Substituent Effects on Reactivity and Molecular Properties
The reactivity of substituted naphthoic acids can be evaluated using several physicochemical parameters, including total energy, HOMO-LUMO gap, chemical hardness, and dipole moment. ajpchem.org The presence of electron-donating groups like -NH2 and -OH tends to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, these groups can decrease the energy of the LUMO, affecting the molecule's ability to accept electrons. researchgate.net
The positions of these substituents at C8 and C5, respectively, relative to the carboxylic acid group at C1, also introduce steric considerations. The peri-interaction between the C1-carboxyl and the C8-amino group can lead to out-of-plane distortion of the substituents to relieve steric strain. nih.gov This can influence the molecule's conformation and its ability to interact with planar biological receptors.
Table 2: Influence of Substituents on the Properties of the Naphthoic Acid Core
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Amino (-NH2) | 8 | Strong electron-donating (resonance) | Significant peri-strain with the C1-carboxyl group | Increases electron density of the ring, potentially directing electrophilic substitution. May influence acidity of the carboxylic acid. |
| Hydroxyl (-OH) | 5 | Strong electron-donating (resonance) | Less pronounced than the peri-interaction | Further enhances the electron density of the aromatic system. Can participate in hydrogen bonding. |
Molecular Docking Methodologies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate its potential interactions with biological macromolecules, such as enzymes or receptors. This is crucial for understanding its mechanism of action and for drug design.
The process of molecular docking involves:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from experimental sources like X-ray crystallography or NMR spectroscopy, or from homology modeling. The structure of this compound is generated and its geometry is optimized.
Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For instance, derivatives of 1,4-naphthoquinone, a related structural class, have been studied for their interaction with the NQO1 enzyme. mdpi.com Molecular docking analyses of these compounds revealed how the arrangement of the quinone moiety within the active site influences the enzymatic conversion rate. mdpi.com A similar approach could be applied to this compound to predict its binding mode to a target of interest. The amino and hydroxyl groups would be expected to form specific hydrogen bonds with amino acid residues in the active site, while the naphthalene (B1677914) core could engage in hydrophobic interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.net This analysis offers a chemically intuitive picture that complements the delocalized molecular orbitals from standard quantum chemistry calculations.
For this compound, an NBO analysis would provide quantitative insights into:
Hybridization and Bonding: It would detail the hybridization of each atom and the nature of the chemical bonds (e.g., sigma, pi bonds), including their polarization.
Charge Distribution: The analysis would yield natural atomic charges, which provide a more robust measure of the electron distribution than other methods like Mulliken population analysis.
Intramolecular Interactions: NBO analysis can identify and quantify stabilizing intramolecular interactions, such as hyperconjugation and hydrogen bonding. For example, it could quantify the strength of the intramolecular hydrogen bond between the C5-hydroxyl group and the C1-carboxylate, or the interactions involving the C8-amino group.
Table 3: Potential Insights from NBO Analysis of this compound
| NBO Parameter | Information Gained | Relevance to Chemical Behavior |
| Natural Atomic Charges | Electron density on each atom | Predicts sites for nucleophilic and electrophilic attack. |
| Bond Orders | Strength and type of chemical bonds | Relates to bond lengths and vibrational frequencies. |
| Stabilization Energies (E(2)) | Strength of donor-acceptor (hyperconjugative) interactions | Explains the stability of certain conformations and the influence of substituents. |
| Natural Hybrid Orbitals | Hybridization of atomic orbitals | Provides a localized picture of bonding. |
By providing a detailed and localized picture of the electronic structure, NBO analysis serves as a powerful tool for understanding the fundamental chemistry of this compound.
Chemical Reactivity and Derivatization
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) at the 1-position of the naphthalene (B1677914) ring is a primary site for nucleophilic acyl substitution reactions. Its reactivity is typical of aromatic carboxylic acids, allowing for the formation of various derivatives such as esters, amides, and acid halides. jackwestin.comijesm.co.in The electrophilicity of the carbonyl carbon is a key factor in these transformations. youtube.com
Common derivatizations of the carboxylic acid group include:
Esterification: In the presence of an alcohol and an acid catalyst (e.g., H₂SO₄), 8-Amino-5-hydroxy-1-naphthoic acid can be converted to its corresponding esters. This reaction, often referred to as Fischer esterification, is an equilibrium process driven to completion by removing water. jackwestin.com The synthesis of esters from related hydroxy-naphthoic acids is a well-established procedure. nih.govepo.org
Amide Formation: The reaction with primary or secondary amines yields amides. The direct conversion can be challenging because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. jackwestin.comyoutube.com To overcome this, the reaction often requires the use of coupling agents or dehydrating agents like dicyclohexylcarbodiimide (DCC) or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. youtube.comorganic-chemistry.org
Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu This reaction proceeds via the addition of a hydride ion to the carbonyl carbon.
The table below summarizes the principal reactions of the carboxylic acid moiety.
| Reaction Type | Reagents | Product |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |
| Amide Formation | Amine (R'₂NH), Coupling Agent (e.g., DCC) | Amide (-CONR'₂) |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |
Reactions Involving the Amino Group
The primary aromatic amino group (-NH₂) at the 8-position is a versatile functional group, readily participating in acylation, diazotization, and condensation reactions.
Acylation Reactions
The amino group can be acylated by reacting with acyl halides or acid anhydrides to form N-acyl derivatives (amides). This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. Copper-catalyzed N-acylation has been effectively used for the structurally similar 8-aminoquinolines, where acyl halides serve as the source for the acyl group. nih.gov This suggests that this compound would undergo similar transformations to yield N-acyl-8-amino-5-hydroxy-1-naphthoic acid derivatives.
Diazotization and Coupling Reactions
As a primary aromatic amine, the 8-amino group undergoes diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). organic-chemistry.orgmasterorganicchemistry.combyjus.com This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻).
The resulting aryl diazonium salt is a valuable intermediate in organic synthesis, particularly for the production of azo dyes. byjus.comunacademy.com It can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds such as phenols, naphthols, or other aromatic amines. nih.govunb.ca The coupling of diazonium salts derived from aminonaphthol sulfonic acids, which are structurally analogous to this compound, is a fundamental process in the dye industry. googleapis.com The position of the azo linkage on the coupling partner is typically directed by the existing substituents.
The general scheme for these reactions is presented below:
Table 2: Diazotization and Azo Coupling Reaction Scheme| Step | Reaction Name | Reactants | Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Diazotization | This compound, NaNO₂, HCl | 0–5 °C | 5-Hydroxy-1-carboxy-naphthalene-8-diazonium chloride |
Formation of Schiff Bases
The amino group readily condenses with the carbonyl group of aldehydes or ketones to form imines, commonly known as Schiff bases. jetir.orgijacskros.com This reaction typically involves refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with the addition of an acid or base catalyst to facilitate the dehydration step. nih.govijpar.com The product contains an azomethine (-C=N-) functional group. The formation of Schiff bases from structurally related compounds like 8-aminoquinoline (B160924) and various amino acids is well-documented. nih.gov This reactivity allows for the synthesis of a wide array of ligands for metal complexes and biologically active compounds.
Reactions Involving the Hydroxyl Group
The reactivity of the 5-hydroxyl group is significantly influenced by its electronic environment and its spatial relationship with the neighboring amino group.
Intramolecular Hydrogen Bonding Effects
The peri positioning of the amino group at C8 and the hydroxyl group at C5 facilitates the formation of an intramolecular hydrogen bond (N-H···O). This non-covalent interaction creates a stable six-membered ring structure, which can significantly impact the molecule's chemical and physical properties. semanticscholar.org
Studies on related compounds, such as naphthoquinones with peri-carboxylic acid groups and other substituted alcohols, have demonstrated that intramolecular hydrogen bonding can:
Increase Acidity/Basicity: It can alter the pKa values of both the amino and hydroxyl groups.
Influence Conformation: The hydrogen bond imposes a more rigid, planar structure on the molecule.
Modify Reactivity: By decreasing the availability of the lone pair on the nitrogen and the hydrogen on the oxygen, the hydrogen bond can reduce the nucleophilicity of the amino group and affect the reactivity of the hydroxyl group. For instance, in certain naphthoquinone derivatives, intramolecular hydrogen bonding has been shown to significantly shift the electrochemical redox potentials. nih.govrsc.org
Lactonization Reactions and Reactivity of Lactone Forms
The structure of this compound features both a hydroxyl group and a carboxylic acid group, making intramolecular esterification, or lactonization, a theoretical possibility. This reaction would involve the nucleophilic attack of the oxygen atom of the 5-hydroxy group on the carbonyl carbon of the 1-carboxylic acid group, leading to the formation of a cyclic ester, or lactone.
However, the formation of a stable lactone is highly dependent on the spatial proximity of the reacting groups and the thermodynamic stability of the resulting ring. In the case of this compound, the 1- and 5- substituents are located on the same aromatic ring. The formation of a lactone would result in a six-membered ring fused to the naphthalene system. While six-membered rings are generally stable, the rigidity of the naphthalene nucleus imposes geometric constraints that may not be optimal for this cyclization.
A significant competing, and likely more favorable, intramolecular reaction is lactamization. The 8-amino group and the 1-carboxylic acid group are in a peri-position, a spatial arrangement that strongly favors cyclization. The reaction between these two groups results in the formation of a stable six-membered lactam ring, yielding a derivative of naphthostyril. This process is often facile and can occur under relatively mild conditions, such as heating.
Therefore, while lactonization to form a lactone is a potential reaction pathway, it is anticipated to be less favorable than the formation of the corresponding lactam. Selective lactonization would likely require the protection of the more nucleophilic 8-amino group prior to attempting the cyclization, for example, by converting it to an amide. The reactivity of the resulting lactone, if formed, would be typical of an aromatic ester, susceptible to hydrolysis under acidic or basic conditions to regenerate the parent molecule.
Reactions on the Naphthalene Ring System
The substituents on the naphthalene core dictate the regioselectivity and rate of reactions occurring on the aromatic rings. The amino and hydroxyl groups are potent activating groups that direct incoming electrophiles to ortho and para positions, while the carboxylic acid group is a deactivating group that directs to the meta position.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org The outcome of such reactions on this compound is determined by the cumulative directing effects of the existing substituents.
Activating Groups: The 5-OH and 8-NH2 groups are strong electron-donating groups that activate the naphthalene ring towards electrophilic attack. wikipedia.org They direct incoming electrophiles primarily to the positions ortho and para to themselves.
Deactivating Group: The 1-COOH group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position.
Considering the positions on the naphthalene ring:
The 5-OH group strongly activates positions 4 and 6.
The 8-NH2 group strongly activates position 7.
The 1-COOH group deactivates the ring, particularly the peri-position 8, and directs meta to positions 3 and 6.
The combined effect suggests that the most nucleophilic positions, and therefore the most likely sites for electrophilic attack, are C4, C6, and C7. The powerful activating effects of the hydroxyl and amino groups are expected to overcome the deactivating effect of the carboxylic acid. The precise outcome of a specific SEAr reaction (e.g., halogenation, nitration, or sulfonation) would depend on the specific electrophile and reaction conditions, with potential for multiple products. For instance, in halogenation, substitution at C4 would be sterically less hindered than at C6.
Annulation reactions involve the formation of a new ring fused to an existing one. For this compound, several annulation strategies could be envisioned, leveraging the existing functional groups and the activated naphthalene core.
One approach could be a [2+2+2] benzannulation, which has been used to synthesize multisubstituted 1-naphthoic acids from phthalic acids and two alkynes via Ru-catalyzed C-H activation. acs.org A similar strategy might be applicable to this compound, potentially targeting the C-H bonds at the activated positions (e.g., C7) for C-H activation and subsequent annulation.
Another possibility involves reactions analogous to the BBr3-promoted annulation of 8-aryl-1-naphthoic acid derivatives, which are used to construct benzanthrones. researchgate.net If the subject compound were first functionalized with an aryl group, a similar intramolecular cyclization could be explored. Furthermore, N-heterocyclic carbene (NHC) catalyzed annulation reactions are known to proceed with naphthol derivatives, suggesting that the hydroxyl group at C5 could serve as a handle for such transformations. rsc.org These reactions would lead to complex polycyclic aromatic structures.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. libretexts.orgtcichemicals.com To subject this compound to a Suzuki-Miyaura reaction, it would first need to be converted into a suitable derivative, most commonly a halo-substituted version.
Based on the analysis of electrophilic aromatic substitution, halogenation (e.g., bromination or iodination) would likely occur at one of the activated positions, such as C4 or C7. The resulting halo-8-amino-5-hydroxy-1-naphthoic acid could then be coupled with a variety of boronic acids or their esters to introduce new aryl or vinyl substituents.
Research on the closely related compound, methyl 8-bromo-5-methoxy-1-naphthoate, demonstrates the feasibility of this approach. researchgate.net This derivative successfully undergoes Suzuki-Miyaura coupling under specific conditions. Extrapolating from this, a potential reaction scheme for a brominated derivative of this compound can be proposed.
| Parameter | Condition |
|---|---|
| Substrate | Methyl 8-bromo-5-methoxy-1-naphthoate |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 |
| Base | Cs2CO3 |
| Solvent | 1,4-Dioxane/H2O |
| Temperature | 100 °C |
These conditions, involving a palladium catalyst, a base, and a suitable solvent system, are typical for Suzuki-Miyaura reactions and could likely be adapted for a halogenated derivative of this compound, provided the amino and hydroxyl groups are compatible or suitably protected.
Photophysical Properties and Spectroscopic Behavior
Absorption and Emission Characteristics
The electronic absorption and emission spectra of 8-Amino-5-hydroxy-1-naphthoic acid are predicted to be characterized by transitions involving the naphthalene (B1677914) π-electron system, modulated by the electronic effects of the substituents.
The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (carboxylic acid) groups on the naphthalene ring system strongly suggests the likelihood of Intramolecular Charge Transfer (ICT) upon photoexcitation. In this process, electronic charge density is redistributed from the donor groups to the acceptor group through the π-conjugated system. This phenomenon is a well-documented characteristic of many substituted aromatic compounds, including various naphthalimide derivatives. ekb.eg
Upon absorption of light, the molecule is promoted to an excited state where this charge transfer character is more pronounced. This ICT state is typically more polar than the ground state and plays a crucial role in the subsequent de-excitation pathways, including fluorescence. The efficiency of ICT can be influenced by the relative orientation of the donor and acceptor groups and the nature of the solvent. For similar donor-acceptor aromatic systems, the occurrence of a photoinduced ICT process from a donor group to an acceptor acid group has been observed, supported by the polar character of the charge transfer excited state.
Solvatochromism, the change in the position, shape, and intensity of absorption and emission bands with a change in solvent polarity, is a direct consequence of the change in dipole moment upon electronic transition. Given the anticipated ICT nature of the excited state of this compound, its spectroscopic properties are expected to be highly sensitive to the solvent environment.
In polar solvents, the more polar excited state is stabilized to a greater extent than the less polar ground state, leading to a red shift (bathochromic shift) in the emission spectrum. Conversely, a blue shift (hypsochromic shift) may be observed in nonpolar solvents. Studies on related naphthalic anhydride (B1165640) derivatives have shown significant red shifts in both absorption and emission spectra in polar solvents like DMSO compared to less polar solvents, which is attributed to the stabilization of the polar ICT excited state. ekb.eg
Table 1: Predicted Absorption and Emission Maxima of this compound in Different Solvents (Representative Values)
| Solvent | Polarity (Dielectric Constant) | Predicted Absorption Maxima (λ_abs, nm) | Predicted Emission Maxima (λ_em, nm) | Predicted Stokes Shift (nm) |
| Hexane | 1.88 | ~340-350 | ~400-420 | ~60-70 |
| Dioxane | 2.21 | ~350-360 | ~430-450 | ~80-90 |
| Ethanol | 24.55 | ~360-370 | ~480-500 | ~120-130 |
| Acetonitrile | 37.5 | ~365-375 | ~490-510 | ~125-135 |
| DMSO | 46.7 | ~370-380 | ~510-530 | ~140-150 |
Note: The values in this table are hypothetical and are based on trends observed for structurally similar naphthalene derivatives. Actual experimental values may differ.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful tool to probe the excited state of molecules. For this compound, fluorescence is expected to be a significant de-excitation pathway, with its characteristics providing insights into the molecular dynamics.
Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by a variety of chemical interactions with other substances, known as quenchers. Quenching can occur through two primary mechanisms: dynamic (collisional) and static.
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. The rate of dynamic quenching is dependent on the concentration of the quencher and the temperature.
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.
For aromatic amino acids and other fluorophores, quenching can be induced by various molecules, including metal ions and even other amino acids through processes like photoinduced electron transfer. For instance, the fluorescence of some dyes can be quenched by interactions with tryptophan, tyrosine, methionine, and histidine residues.
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. chemicalbook.com This phenomenon is common in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a carbonyl or amino group) in close proximity, often connected by an intramolecular hydrogen bond.
In this compound, the presence of the hydroxyl group at the 5-position and the carboxylic acid at the 1-position, along with the amino group at the 8-position, creates a potential for ESIPT. Upon excitation, the acidity and basicity of the functional groups can change significantly, facilitating the transfer of a proton. For example, the hydroxyl group can become more acidic and the carbonyl oxygen of the carboxylic acid more basic, promoting proton transfer.
ESIPT often results in a large Stokes shift because the emission occurs from a tautomeric species that is energetically different from the initially excited form. chemicalbook.com The process can be extremely fast, occurring on the picosecond or even femtosecond timescale. The dynamics of ESIPT can be influenced by the solvent, as solvent molecules can mediate or compete with the intramolecular proton transfer. Studies on similar compounds like 8-amino-2-naphthol (B94697) have shown that the excited state proton transfer mechanism is solvent-dependent. chemicalbook.com
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC) or femtosecond transient absorption spectroscopy, are essential for elucidating the dynamics of excited state processes like ICT and ESIPT. These methods allow for the direct measurement of fluorescence lifetimes and the rates of various de-excitation processes.
For this compound, time-resolved fluorescence measurements would be expected to reveal the kinetics of the ICT state formation and decay, as well as the timescale of any ESIPT that may occur. In the case of ESIPT, one would anticipate observing the decay of the initially excited (normal) form and the rise and subsequent decay of the proton-transferred (tautomer) form. The fluorescence lifetimes would also be sensitive to the solvent environment and the presence of any quenchers. For example, in studies of other fluorescent probes, dual fluorescence with different lifetimes has been observed and attributed to different excited state species.
Coordination Chemistry and Metal Complexes
Ligand Design and Synthesis for Metal Complexation
Information regarding the specific design and synthesis of 8-Amino-5-hydroxy-1-naphthoic acid for the purpose of metal complexation is not documented in the searched literature. While syntheses for related compounds, such as other isomers of aminohydroxynaphthoic acids, have been described, the methodology and focus on creating this particular isomer for use as a chelating agent are not specified.
Complexation with Transition Metal Ions
There is no available data concerning the complexation of this compound with transition metal ions. Consequently, the sub-topics below remain unaddressed.
Stoichiometry and Coordination Geometries
No studies were found that detail the reaction of this compound with transition metals, and therefore no information on the stoichiometry or the resulting coordination geometries of any potential complexes can be provided.
Stability Constants and Equilibrium Studies
Equilibrium studies, including the determination of stability constants for complexes formed between this compound and transition metal ions, have not been reported in the reviewed literature.
Ternary Complex Formation with Co-ligands (e.g., Amino Acids)
There is no information available on the formation of ternary complexes involving this compound, a transition metal ion, and a co-ligand such as an amino acid.
Magnetic Properties of Metal Complexes
As no transition metal complexes of this compound have been reported, there is no information on their magnetic properties.
Structural Characterization of Metal Complexes (e.g., X-ray Crystallography)
Detailed research findings from X-ray crystallography studies on metal complexes of this compound are not available in the current body of scientific literature. Consequently, no data tables containing specific crystallographic parameters can be provided at this time.
Advanced Applications in Chemical Science
Fluorescent Probes and Chemosensors
The intrinsic photophysical properties of 8-Amino-5-hydroxy-1-naphthoic acid and its derivatives, particularly those based on the 1,8-naphthalimide (B145957) core, make them excellent candidates for the development of fluorescent probes and chemosensors. These sensors operate on the principle of converting a specific chemical recognition event into a measurable fluorescence signal.
Design Principles for Reactivity-Based Sensors
Reactivity-based fluorescent sensors are designed to undergo a specific chemical reaction with an analyte of interest, leading to a change in their fluorescence output. The design of such sensors often involves the integration of a recognition site and a signaling unit (fluorophore). In the context of derivatives of this compound, such as 4-amino-1,8-naphthalimides, the core structure acts as the fluorophore.
The fundamental design principle revolves around modulating the electronic properties of the fluorophore through a reaction at the recognition site. A common mechanism is Photoinduced Electron Transfer (PET). nih.gov In the "off" state, a PET process from a receptor to the excited fluorophore quenches the fluorescence. Upon reaction with the target analyte, this PET process is inhibited, "turning on" the fluorescence. nih.gov For instance, the amino group at the 4-position of the 1,8-naphthalimide system can act as a PET donor. nih.gov Reaction-based sensing offers high selectivity and sensitivity due to the specific and often irreversible nature of the chemical reaction. rsc.org The design of these probes requires careful consideration of the reaction kinetics, stoichiometry, and the photophysical properties of both the probe and its product. rsc.org
| Sensor Design Principle | Mechanism | Key Feature |
| Reactivity-Based | Specific chemical reaction between the probe and analyte. | High selectivity and sensitivity. |
| Photoinduced Electron Transfer (PET) | Modulation of fluorescence by inhibiting or activating an electron transfer process. | "Turn-on" or "turn-off" fluorescence response. |
Environmental Sensing Applications (e.g., pH)
The pH-sensitive nature of the amino and hydroxyl groups in this compound and its derivatives makes them suitable for the development of fluorescent pH sensors. The protonation and deprotonation of these functional groups can significantly alter the electronic structure of the molecule, leading to changes in its fluorescence emission.
For example, water-soluble fluorescent probes based on 1,8-naphthalimide have been developed for pH sensing. nih.gov In acidic conditions, the protonation of an amino group can inhibit the PET process, leading to a significant enhancement of fluorescence. nih.gov This "turn-on" fluorescence response provides a clear signal for detecting changes in pH. The pKa value of the probe, which is the pH at which the protonated and deprotonated forms are in equal concentration, is a critical parameter that determines the pH range of the sensor. nih.gov Probes with pKa values near physiological pH are particularly useful for biological applications, while those with lower pKa values can be employed for monitoring pH in more acidic environments. nih.govnih.gov
Novel water-swollen photo-crosslinked membranes functionalized with 1,8-naphthalimide groups have been synthesized for use as solid-state pH sensors. mdpi.com These materials exhibit sensitive fluorescence changes at low pH values and demonstrate reversible behavior, making them suitable for the fabrication of economical tools for on-site acidity detection in aqueous environments. mdpi.com The response time of these solid sensors is dependent on the permeability of the membrane to protons. mdpi.com
Materials Science Applications
The versatile chemical nature of this compound allows for its use as a precursor in the synthesis of a variety of advanced materials with tailored properties.
Precursors for Polymer Synthesis
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable monomer for the synthesis of aromatic polyamides. Aromatic polyamides, also known as aramids, are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.
The synthesis of aromatic polyamides can be achieved through low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride. While direct polycondensation of this compound is not explicitly detailed in the provided search results, the fundamental principles of aromatic polyamide synthesis suggest its potential as a monomer. The amino and carboxylic acid functionalities can react to form amide linkages, leading to the formation of a polymer chain. The rigid naphthalene (B1677914) unit would be incorporated into the polymer backbone, likely imparting high thermal stability and rigidity to the resulting material. The hydroxyl group offers a site for further functionalization or for influencing the polymer's solubility and intermolecular interactions.
Carbon Dot Synthesis
Carbon dots (CDs) are a class of fluorescent carbon nanomaterials that have garnered significant interest due to their excellent optical properties, low toxicity, and good biocompatibility. nih.gov The hydrothermal synthesis method is a common and environmentally friendly approach for the preparation of CDs from various organic precursors. nih.gov
Amino acids are excellent precursors for the synthesis of nitrogen-doped carbon dots (N-CDs) due to the presence of both amino and carboxyl groups. nih.gov The synthesis involves the hydrothermal treatment of the amino acid, leading to dehydration, polymerization, and carbonization to form the CD core, while the amino groups contribute to the surface passivation and nitrogen doping. nih.gov This process can be performed in a one-step hydrothermal reaction. nih.gov
While the direct use of this compound for CD synthesis is not explicitly documented in the provided results, its structure, containing an amino acid-like functionality on a naphthalene core, suggests its high potential as a precursor. The hydrothermal carbonization of this molecule would likely lead to the formation of fluorescent N-doped CDs with properties influenced by the aromatic naphthalene unit. The general feasibility of using amino acids for CD synthesis is well-established. nih.gov
| Carbon Dot Synthesis Method | Description | Key Advantages |
| Hydrothermal Synthesis | A one-pot reaction where the precursor is heated in an aqueous solution in a sealed reactor. | Simple, low-cost, and environmentally friendly. |
Optical Materials (e.g., Non-linear Optics)
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and signal processing. ipme.ru The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A key factor in designing molecules with large NLO responses is the presence of electron donor and acceptor groups connected by a π-conjugated system. ipme.ru
Naphthalene derivatives have been investigated for their NLO properties. ipme.ru The presence of donor and acceptor groups on the naphthalene ring system can lead to significant first static hyperpolarizabilities, a measure of the second-order NLO response. ipme.ru The position of these substituents is crucial in determining the NLO activity. ipme.ru
Derivatives of this compound, with its electron-donating amino and hydroxyl groups and the electron-withdrawing carboxylic acid group attached to the π-conjugated naphthalene core, are promising candidates for NLO materials. Theoretical studies on donor-acceptor substituted naphthalene derivatives have shown that they can possess large hyperpolarizabilities. ipme.ru Furthermore, the investigation of azobenzene (B91143) derivatives modified with an (amino)naphthalene moiety has demonstrated that extending the π-conjugation and introducing donor groups can significantly enhance the two-photon absorption cross-section, a third-order NLO property. acs.org While direct experimental data on the NLO properties of this compound is not available in the search results, the general principles of NLO material design strongly suggest its potential in this area.
Intermediates in Fine Chemical Synthesis (e.g., Dyes, Pigments)
This compound serves as a significant intermediate in the synthesis of fine chemicals, most notably in the production of a variety of dyes and pigments. The compound's molecular architecture, which features an amino group, a hydroxyl group, and a carboxylic acid group appended to a naphthalene core, allows for a range of chemical transformations to create complex chromophoric systems.
The primary application of aminonaphthoic acid derivatives is in the synthesis of azo dyes. This well-established process involves two key stages: diazotization and azo coupling. nih.govunb.caresearchgate.net The first stage involves the conversion of a primary aromatic amine, such as this compound, into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid at low temperatures. This diazonium salt is a reactive electrophile that is then subjected to the second stage, the azo coupling reaction. In this step, the diazonium salt reacts with an electron-rich coupling component, which can be a phenol, a naphthol, or an aromatic amine, to form the characteristic azo (-N=N-) linkage, the defining feature of azo dyes.
The specific positioning of the amino and hydroxyl groups on the naphthalene ring of this compound, along with the carboxylic acid group, plays a crucial role in determining the properties of the resulting dyes. These functional groups can influence the dye's color, solubility, and fastness to light and washing. The hydroxyl and amino groups act as powerful auxochromes, which can intensify and modify the color of the dye. While specific, commercially named dyes synthesized directly from this compound are not extensively detailed in common literature, the versatility of related aminonaphthoic acid intermediates is well-documented. nih.gov
The following table illustrates the general types of azo dyes that can be synthesized using naphthalene-based intermediates, highlighting the broad spectrum of colors achievable.
| Naphthalene Intermediate Type | Typical Diazonium Component | Typical Coupling Component | Resulting Dye Class | Potential Color Range |
| Aminonaphthoic Acid | Diazotized Aromatic Amine | Naphthol or Aniline Derivatives | Monoazo Dyes | Yellow, Orange, Red |
| Aminonaphthol Sulfonic Acid | Diazotized Aniline or Naphthylamine Derivative | Substituted Naphthols or Naphthylamines | Disazo Dyes | Red, Blue, Brown, Black |
| Diaminonaphthalene | Tetrazotized Aromatic Diamine | Naphthol or Aminonaphthol Derivatives | Polyazo Dyes | Darker shades, including Navy and Black |
This table provides a generalized overview of the synthetic possibilities for producing various classes of dyes from naphthalene-based intermediates.
Furthermore, aminonaphthoic acids are not limited to azo dye synthesis; they can also serve as precursors for more complex dye structures, including certain types of anthraquinone (B42736) dyes. chemicalbook.com The importance of 8-amino-1-naphthoic acid and its derivatives as foundational molecules in the dye and pigment industry is further substantiated by their mention in various chemical patents. google.com
Analytical Reagents and Indicators
The distinct chemical functionalities of this compound also suggest its potential utility as an analytical reagent and indicator, although its application in this area is not as widely documented as its role in synthesis. The molecule's combination of a fluorescent naphthalene core with acidic (hydroxyl and carboxylic acid) and basic (amino) groups provides a foundation for several potential analytical methods.
The presence of the hydroxyl and amino groups in a peri-like position relative to the carboxylic acid could enable the compound to act as a chelating agent for various metal ions. The formation of a metal complex would likely alter the electronic structure of the molecule, leading to a distinct change in its colorimetric or fluorometric properties. This characteristic could be harnessed to develop sensitive and selective methods for the detection and quantification of specific metal ions in solution.
The inherent fluorescence of the naphthalene ring system is another significant feature. The quantum yield and emission wavelength of this fluorescence are often sensitive to the molecule's immediate environment. This sensitivity can be exploited in the design of fluorescent probes. For instance, the binding of the molecule to a specific analyte or a change in the polarity of the solvent could induce a measurable change in its fluorescence signal, a phenomenon known as solvatochromism. This could allow for the development of sophisticated sensors for a variety of chemical and biological applications.
The table below summarizes the potential analytical applications of this compound based on its structural and chemical properties.
| Potential Analytical Application | Underlying Chemical Principle | Observable Signal |
| Metal Ion Sensor | Chelation of metal ions by the amino and hydroxyl groups. | Change in absorption (color) or fluorescence intensity/wavelength. |
| Acid-Base Indicator | pH-dependent protonation/deprotonation of the amino, hydroxyl, and carboxylic acid groups. | Visible color change across a specific pH range. |
| Fluorescent Probe | Environmentally sensitive fluorescence of the naphthalene moiety. | Alteration of fluorescence characteristics upon interaction with an analyte or solvent. |
This table outlines the prospective analytical uses of this compound, drawing parallels from the known applications of structurally related hydroxynaphthoic acid compounds. cymitquimica.com
Environmental and Biochemical Considerations
Microbial Biotransformation and Xenobiotic Metabolism
The microbial metabolism of hydroxynaphthoic acids is a key process in the environmental breakdown of complex aromatic compounds. While direct studies on the biotransformation of 8-Amino-5-hydroxy-1-naphthoic acid are limited, research on analogous compounds provides critical insights into potential metabolic pathways.
For instance, the soil bacterium Burkholderia sp. strain BC1 can utilize 2-hydroxy-1-naphthoic acid (2H1NA) as its sole source of carbon and energy. nih.gov This bacterium degrades 2H1NA through a pathway involving 2-naphthol (B1666908) and gentisic acid as key intermediates. nih.gov The initial step in this metabolic sequence is particularly noteworthy as it involves a non-oxidative decarboxylation to convert 2H1NA into 2-naphthol, representing an alternative catabolic route for bacterial degradation of hydroxynaphthoic acids. nih.gov
Burkholderia sp. BC1 also degrades naphthalene (B1677914), but it employs a different set of enzymes to metabolize it into gentisic acid, indicating that even structurally similar compounds can be processed through distinct enzymatic machinery within the same organism. nih.gov Given these findings, it is plausible that this compound could also be subject to microbial degradation, potentially initiated by enzymes like decarboxylases or hydroxylases, leading to simpler aromatic structures that can enter central metabolic pathways.
Enzymatic Transformations and Catalysis
The enzymatic transformation of hydroxynaphthoic acids is central to their metabolism. Decarboxylases, in particular, play a crucial role in the breakdown of carboxy-aromatic chemicals. researchgate.net
A non-oxidative decarboxylase from Burkholderia sp. strain BC1, responsible for the conversion of 2-hydroxy-1-naphthoic acid (2H1NA) to 2-naphthol, has been extensively characterized. researchgate.netnih.gov This enzyme, designated HndA, is a novel member of the amidohydrolase-2 protein family. researchgate.net The gene encoding the enzyme produces a protein composed of 316 amino acids with a predicted molecular mass of approximately 34 kDa. nih.gov Atomic absorption spectroscopy confirmed that HndA is a metalloenzyme containing zinc as its transition metal center. researchgate.net This characterization provides a model for the types of enzymes that could potentially act on other naphthoic acid isomers, including this compound.
| Property | Characteristic of HndA Decarboxylase |
| Source Organism | Burkholderia sp. strain BC1 |
| Substrate | 2-hydroxy-1-naphthoic acid (2H1NA) |
| Product | 2-Naphthol |
| Enzyme Family | Amidohydrolase-2 |
| Molecular Mass | ~34 kDa |
| Cofactor | Zinc (Zn²⁺) |
| Reaction Type | Non-oxidative Decarboxylation |
This table presents the characteristics of the enzyme HndA, which acts on the related compound 2-hydroxy-1-naphthoic acid. researchgate.netnih.gov
The HndA decarboxylase exhibits very strict substrate specificity. researchgate.netnih.gov Studies have shown that it is highly active on 2-hydroxy-1-naphthoic acid but does not show activity towards other structurally similar compounds such as 1-hydroxy-2-naphthoic acid, 3-hydroxy-2-naphthoic acid, or salicylic (B10762653) acid. nih.gov This high degree of specificity suggests that the precise positioning of the hydroxyl and carboxyl groups on the naphthalene ring is critical for enzyme binding and catalysis.
The reaction mechanism is non-oxidative, meaning it does not require molecular oxygen. nih.gov This is distinct from oxidative decarboxylation pathways observed for other aromatic acids. nih.gov The strict specificity of HndA implies that a different, yet-to-be-characterized enzyme would be required to catalyze the decarboxylation of this compound. However, the study of HndA provides a valuable framework for understanding the potential enzymatic mechanisms involved.
Chemical Interactions with Biomolecules and Environmental Components
The functional groups of this compound (amino, hydroxyl, and carboxylic acid) make it a candidate for interactions with various biological and environmental macromolecules.
Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the blood that can bind to a wide variety of ligands, including pharmaceuticals and metabolites. nih.gov The binding of a compound to serum albumin can significantly affect its distribution and bioavailability.
While direct binding studies on this compound are not available, research on other naphthalene derivatives demonstrates their capacity to interact with these proteins. For example, studies on a series of naphthoquinone derivatives revealed highly selective binding to BSA and HSA, with binding constants varying significantly based on the specific chemical structure. nih.gov In one case, the binding constant of a particular naphthoquinone carboxylic acid with BSA was found to be approximately 594 times higher than that of a structurally similar derivative. nih.gov Similarly, studies with 5-(alkoxy)naphthalen-1-amine showed that it quenches the intrinsic fluorescence of BSA in a concentration-dependent manner, indicating binding near the protein's tryptophan residues. researchgate.net
These interactions are typically studied using spectroscopic methods, where the quenching of the protein's intrinsic tryptophan fluorescence upon ligand binding is monitored. researchgate.net The data can be used to calculate binding constants (Kₐ) and the number of binding sites. Such studies indicate that the naphthalene scaffold is well-suited for interaction with the hydrophobic binding pockets of serum albumins. nih.gov
| Ligand | Protein | Binding Constant (K) (L·mol⁻¹) |
| 3-(1,2-dihydro-1,2-dioxonaphthalen-4-yl-thio)propanoic acid | BSA | 35.042 x 10³ |
| 3-(1,2-dihydro-1,2-dioxonaphthalen-4-yl-thio)propanoic acid | HSA | 21.427 x 10³ |
This table shows examples of binding constants for a related naphthalene derivative with Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), illustrating the type of data obtained from such studies. nih.gov
Humic acids are complex organic macromolecules found in soil, sediment, and water. They can interact with xenobiotic compounds, affecting their environmental mobility, bioavailability, and degradation. The amino, hydroxyl, and carboxylic acid groups on this compound could potentially participate in various binding mechanisms with humic acids, including hydrogen bonding, ion exchange, and hydrophobic interactions. However, specific research detailing the interactions between this compound and humic acids is not currently available in the reviewed literature.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
Future exploration could prioritize several innovative approaches:
Enzymatic and Microbial Synthesis: Biocatalytic methods offer high selectivity and milder reaction conditions. Research into microbial transformations, similar to those used for producing 5-Hydroxy-1-naphthoic acid from 1-methylnaphthalene, could provide a direct and greener route. Identifying or engineering enzymes capable of specific hydroxylation and amination on a 1-naphthoic acid scaffold would be a significant breakthrough.
Microwave-Assisted Synthesis: As demonstrated for the synthesis of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids, microwave-assisted pathways can dramatically reduce reaction times and improve yields. researchgate.net Applying this technology to the synthesis of 8-Amino-5-hydroxy-1-naphthoic acid could streamline its production.
Advanced Catalytic Systems: The development of novel catalysts is crucial. For instance, methods for related compounds have involved the amination of halogenated naphthoic acids using copper catalysts. Future work could explore more advanced catalytic systems, perhaps using palladium or rhodium, to facilitate the direct C-H amination and hydroxylation of 1-naphthoic acid derivatives, thus avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and enhanced safety, particularly for nitration and amination reactions.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Starting Materials | Key Transformation | Anticipated Advantages | Reference for Related Compounds |
| Multi-step Chemical Synthesis | 8-Nitro-1-naphthoic acid derivative | Reduction of nitro group, introduction of hydroxyl group | Established, versatile intermediates | |
| Microwave-Assisted Pathway | Substituted naphthalenes | Accelerated reaction rates | High efficiency, reduced reaction time | researchgate.net |
| Microbial Transformation | 1-Naphthoic acid or related hydrocarbons | Regiospecific enzymatic hydroxylation and amination | Environmentally benign, high selectivity | |
| Direct C-H Functionalization | 1-Naphthoic acid | Catalyst-mediated amination and hydroxylation | Atom economy, reduced synthetic steps | N/A |
Development of Advanced Spectroscopic Characterization Techniques
The unique structure of this compound, with its adjacent functional groups, presents specific characterization challenges. The potential for strong intramolecular hydrogen bonding between the 8-amino or 5-hydroxyl group and the 1-carboxylic acid group can significantly influence the compound's spectroscopic properties, similar to how such bonds affect the spectra of 8-hydroxy-1-naphthoyl compounds. rsc.org
While standard techniques like NMR, IR, and mass spectrometry are foundational, future research will require more advanced methods to fully elucidate the molecule's structure and dynamics:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (such as NOESY and HMBC) will be essential for unambiguously confirming the substitution pattern and for providing evidence of intramolecular hydrogen bonds in solution. Solid-state NMR could offer insights into the crystal packing and intermolecular interactions in the solid form.
High-Resolution Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize different conformational isomers that may exist due to the flexible functional groups, providing information on their shape and size.
Time-Resolved Spectroscopy: To support the development of functional materials, time-resolved absorption and fluorescence spectroscopy can be used to study the excited-state dynamics of the molecule. This is crucial for understanding its photophysical properties and suitability for applications in optics and electronics.
Vibrational Spectroscopy: Advanced techniques like Raman and resonance Raman spectroscopy could probe the vibrational modes affected by hydrogen bonding and electronic conjugation, offering a sensitive tool for studying molecular interactions.
Integration of Machine Learning in Compound Design and Synthesis
Computational chemistry and machine learning (ML) are poised to revolutionize the discovery and synthesis of complex organic molecules. For this compound and its derivatives, these tools offer a pathway to accelerated development.
Predictive Synthesis Planning: ML models can be trained on vast reaction databases to predict viable synthetic routes, suggest optimal reaction conditions, and identify potential side products. This can significantly reduce the empirical effort required to develop a robust synthesis.
Reaction Mechanism Simulation: Novel computational approaches, such as those using roto-translationally invariant potentials (RTIP), can be employed to simulate complex reaction processes and explore reaction networks. nih.govnih.gov This allows for the in-silico discovery of low-energy reaction mechanisms and the identification of key intermediates, providing a deeper theoretical understanding to guide experimental work. nih.govnih.gov These methods have already shown promise in advancing organic design and synthesis for other amino acids. nih.gov
Property Prediction and Virtual Screening: Machine learning algorithms can predict the physical, chemical, and electronic properties of hypothetical derivatives of this compound. This enables the virtual screening of large chemical libraries to identify candidates with desired characteristics for specific applications, such as optimized absorption spectra for dyes or specific binding affinities for sensor development. This approach has already been used to guide the synthesis of targeted isomers of related compounds. researchgate.net
Design of Novel Functional Materials and Molecular Devices
The inherent properties of the this compound scaffold—a rigid, planar aromatic system with multiple functional groups—make it an exceptionally promising building block for advanced materials. The amino and carboxylic acid groups are ideal for polymerization, while the hydroxyl group offers a site for further tuning of properties.
Future research should focus on leveraging this structure for:
High-Performance Polymers: The compound can serve as a monomer for the synthesis of aromatic polyamides, polyesters, or polyimides. The rigid naphthalene (B1677914) backbone is expected to impart high thermal stability and mechanical strength to these polymers, while the polar functional groups could enhance intermolecular interactions and solubility. Related hydroxynaphthoic acids are known to form polymers with liquid crystalline properties.
Organic Dyes and Pigments: Naphthalene derivatives are widely used as intermediates for dyes. chemicalbook.comcymitquimica.com The specific substitution pattern of this compound could lead to novel dyes with unique colors and enhanced photostability. The functional groups also provide handles for covalent attachment to fabrics or other materials.
Molecular Sensors: The functional groups are capable of interacting with various analytes (e.g., metal ions, anions) through hydrogen bonding or coordination. These interactions could lead to a change in the molecule's fluorescence or absorption spectrum, forming the basis for a chemosensor.
Organic Electronics: The extended π-system of the naphthalene core suggests potential applications in organic electronics. By incorporating this unit into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Comprehensive Studies on Reaction Mechanisms and Kinetics
A deep understanding of the reaction mechanisms is fundamental to controlling the synthesis and reactivity of this compound. The spatial arrangement of the three distinct functional groups on the naphthalene core is expected to lead to complex and unique chemical behavior.
Key areas for future mechanistic investigation include:
Interplay of Functional Groups: Detailed studies are needed to quantify how the electron-donating amino and hydroxyl groups influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards further substitution. The potential for intramolecular catalysis, where one functional group assists a reaction at another site, should be explored.
Peri-Interaction Effects: The 1,8-substitution pattern can lead to unique "peri-interactions," including the potential for cyclization reactions to form lactones or lactams, as has been observed in related 8-hydroxy-1-naphthoyl compounds. rsc.org Understanding the kinetics and thermodynamics of these ring-closure reactions is critical for controlling product formation.
Kinetic Profiling: Performing detailed kinetic studies on the key synthetic and derivatization reactions will be essential for process optimization. This includes determining reaction orders, activation energies, and the effect of catalysts. For enzymatic pathways, determining kinetic parameters like Kₘ and k꜀ₐₜ is crucial.
Computational Mechanistic Studies: Quantum chemical calculations (e.g., Density Functional Theory) can be used to map potential energy surfaces for reactions, identify transition states, and rationalize observed selectivities. This computational work, when combined with experimental kinetic data, provides a powerful approach to fully elucidating reaction mechanisms. nih.govnih.gov
Q & A
Q. What analytical techniques are recommended for confirming the purity and structure of 8-Amino-5-hydroxy-1-naphthoic acid?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing retention times against standards. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze aromatic protons and carboxyl/amino groups. Melting point determination can further validate purity, though discrepancies may arise due to polymorphism or impurities .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool (<25°C), dry, and ventilated environment. Avoid exposure to oxidizers, heat, or direct light, as these may degrade the compound. Use desiccants to minimize moisture absorption, which can lead to hydrolysis of the carboxylic acid group .
Q. What synthetic routes are typically used to prepare this compound?
- Methodological Answer : Common methods include:
- Carboxylation : Introduce the carboxylic acid group via Kolbe-Schmitt reaction under high-temperature CO₂ pressure.
- Amination : Reduce nitro precursors (e.g., 8-nitro-5-hydroxy-1-naphthoic acid) using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Monitor reaction progress with thin-layer chromatography (TLC) and purify via recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies may arise from impurities, polymorphs, or instrumentation variability. To resolve:
- Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Cross-validate NMR data with computational predictions (e.g., density functional theory, DFT) for chemical shift assignments.
- Use elemental analysis (C, H, N) to confirm stoichiometry and rule out impurities .
Q. What experimental design is optimal for studying pH-dependent solubility and ionization behavior?
- Methodological Answer :
- Determine pKa values via potentiometric titration or UV-Vis spectrophotometry at varying pH (e.g., 2–12).
- For solubility studies, prepare saturated solutions in buffered media (e.g., phosphate, acetate) and quantify dissolved compound using HPLC.
- Example Data (Analog Compounds) :
| Compound | pKa₁ (COOH) | pKa₂ (NH₂) |
|---|---|---|
| 3-Amino-1-naphthoic acid | 2.61 | 4.39 |
| 4-Amino-2-naphthoic acid | 2.89 | 4.46 |
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Parameter Screening : Use design of experiments (DoE) to evaluate temperature, solvent (e.g., DMF vs. ethanol), and catalyst loading (e.g., Pd-C for nitro reduction).
- In-Situ Monitoring : Employ real-time Fourier-transform infrared (FTIR) spectroscopy to track functional group transformations.
- Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) to separate by-products .
Q. What strategies mitigate degradation during long-term storage or under oxidative conditions?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS.
- Add antioxidants (e.g., BHT) to formulations or store under argon to prevent oxidation.
- Avoid prolonged storage; periodic reanalysis (every 6 months) is recommended .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
